

Comparative risk assessment of tetrafluorohydrazine and other hydrazines

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Compound of Interest

Compound Name: Tetrafluorohydrazine

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A Comparative Risk Assessment of **Tetrafluorohydrazine** and Other Hydrazines

This guide provides a comparative risk assessment of **tetrafluorohydrazine** and other commonly used hydrazines, including hydrazine, monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the handling, application, and safety precautions for these compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **tetrafluorohydrazine** and other hydrazines is presented in the table below. These properties are crucial for understanding the behavior, potential exposure routes, and handling requirements of each compound.

Property	Tetrafluorohydrazine (N ₂ F ₄)	Hydrazine (N ₂ H ₄)	Monomethylhydrazine (MMH)	Unsymmetrical Dimethylhydrazine (UDMH)
Molecular Formula	N ₂ F ₄	N ₂ H ₄	CH ₆ N ₂	C ₂ H ₈ N ₂
Molar Mass (g/mol)	104.01[1]	32.05[2][3]	46.07[4][5]	60.10[6]
Appearance	Colorless gas[1]	Colorless, oily liquid[2][3]	Fuming, colorless liquid[4][7]	Colorless liquid[8][9]
Odor	-	Ammonia-like[3][10]	Ammonia-like, fishy[4][7]	Sharp, fishy, ammonia-like[8]
Melting Point (°C)	-164.5[1]	1.4[2][3]	-52.4[7][11]	-57[8]
Boiling Point (°C)	-73[1]	113.5[2][3]	87.5[7][11]	64.0[8]
Density (g/cm ³)	-	1.021[3][10]	0.875 (at 20°C)[7]	0.79 (at 20°C)[12]
Solubility in Water	-	Miscible[2][10]	Miscible[7]	Miscible[8]
Vapor Pressure	-	13.7 kPa (at 20°C)[8]	5.00 kPa (at 20°C)[7]	13.7 kPa (at 20°C)[8]

Toxicity Profile

The toxicity of hydrazines is a significant concern. The following table summarizes available acute toxicity data (LD50 and LC50 values), as well as information on carcinogenicity and mutagenicity. It is important to note that all hydrazines are considered highly toxic.

Toxicity Parameter	Tetrafluorohydrazine (N ₂ F ₄)	Hydrazine (N ₂ H ₄)	Monomethylhydrazine (MMH)	Unsymmetrical Dimethylhydrazine (UDMH)
LD50 (Oral, rat)	Not available	60 mg/kg	32-33 mg/kg bw	122 mg/kg
LD50 (Dermal, rabbit)	Not available	91 mg/kg	95 mg/kg bw	1060 mg/kg
LC50 (Inhalation, rat, 4h)	900 ppm (1h, guinea pig)[1]	570 ppm	74-78 ml/m ³ [13]	252 ppm
Carcinogenicity	Not available	Probable human carcinogen (IARC Group 2A) [1]	Tumors in lungs, liver, blood vessels, and olfactory epithelium in mice[13]	Probable human carcinogen; precursor to carcinogenic dimethylnitrosamine[8][9]
Mutagenicity	Not available	Genotoxic[1]	Genotoxic in vitro and in vivo[13]	Mixed results in in vitro and in vivo assays[14]

Reactivity and Hazards

Hydrazines are highly reactive compounds, a property that is exploited in their use as rocket propellants but also contributes significantly to their hazard profile.

Reactivity/Hazard	Tetrafluorohydrazine (N ₂ F ₄)	Hydrazine (N ₂ H ₄)	Monomethylhydrazine (MMH)	Unsymmetrical Dimethylhydrazine (UDMH)
General Reactivity	Strong oxidizing agent; explodes or ignites on contact with reducing agents. [1][15]	Strong reducing agent; highly reactive base. [2][3]	Highly reactive; hypergolic with oxidizers. [16]	Hypergolic with oxidizers like dinitrogen tetroxide. [9]
Reaction with Air	No rapid reaction. [17]	Can ignite spontaneously.	Reacts slowly, but heat may cause ignition of combustibles. [11]	Samples turn yellowish on exposure to air and absorb oxygen and carbon dioxide. [8]
Reaction with Water	No rapid reaction. [17]	Miscible, forms a hydrate. [10]	No reaction. [11]	Miscible. [8]
Main Hazards	Explosion, highly toxic fumes on decomposition. [1][15]	Highly flammable and explosive. [2][3]	Highly flammable, toxic, and reactive. [7]	Flammable, toxic, and carcinogenic precursor. [8][9]

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of chemical toxicity. The following are summaries of key experimental methodologies.

Acute Toxicity Testing (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for toxicity testing.

- Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to determine the median lethal dose (LD50) following oral administration. The Fixed Dose Procedure

(OECD 420) involves administering a series of fixed dose levels to animals and observing for signs of toxicity to determine a dose that is evidently toxic without causing mortality.[2] The Acute Toxic Class Method (OECD 423) uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category. The Up-and-Down Procedure (OECD 425) is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal, allowing for a more precise estimation of the LD50.[18]

- **Acute Dermal Toxicity (OECD 402):** This guideline details the procedure for assessing the toxicity of a substance applied to the skin. A single dose is applied to a small area of the skin of experimental animals, and the animals are observed for a defined period for signs of toxicity and mortality.[10]
- **Acute Inhalation Toxicity (OECD 403):** This method is used to determine the toxicity of a substance upon inhalation. Animals are exposed to the substance as a gas, vapor, or aerosol in a chamber for a specified duration, followed by an observation period to assess toxic effects and mortality (LC50).

Mutagenicity Testing (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

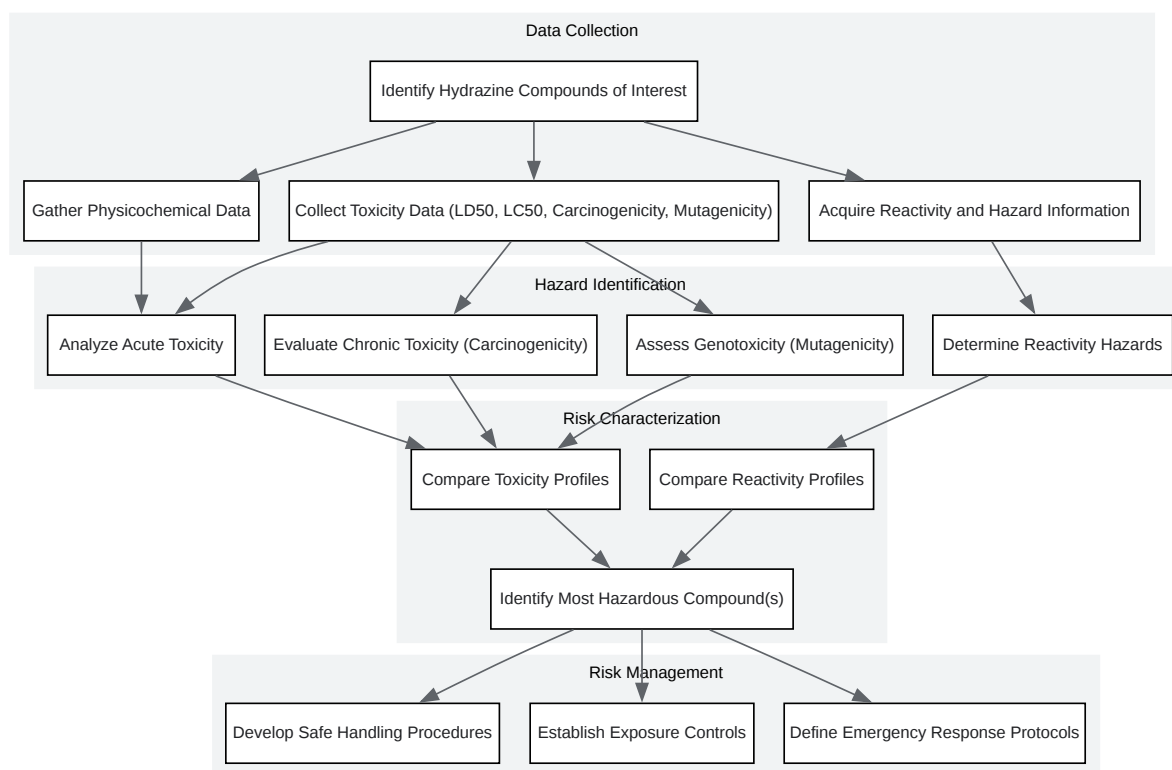
- **Principle:** The test utilizes several strains of the bacterium *Salmonella typhimurium* that carry a mutation rendering them unable to synthesize the essential amino acid histidine (his-).[16] The bacteria are exposed to the test chemical and plated on a histidine-deficient medium.
[16]
- **Procedure:**
 - Bacterial strains are cultured overnight.
 - The test chemical, at various concentrations, is mixed with the bacterial culture. For chemicals that may become mutagenic after metabolism, a liver extract (S9 fraction) is also added.[16]
 - The mixture is poured onto a minimal glucose agar plate lacking histidine.

- The plates are incubated for 48 hours at 37°C.[16]
- Interpretation: A positive result is indicated by a significant increase in the number of bacterial colonies on the test plates compared to the control plates. These colonies represent bacteria that have undergone a reverse mutation (reversion) to a his⁺ state, allowing them to grow in the absence of histidine. The number of revertant colonies is proportional to the mutagenic potency of the chemical.

Visualizations

Comparative Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a comparative risk assessment of hazardous chemicals like hydrazines.

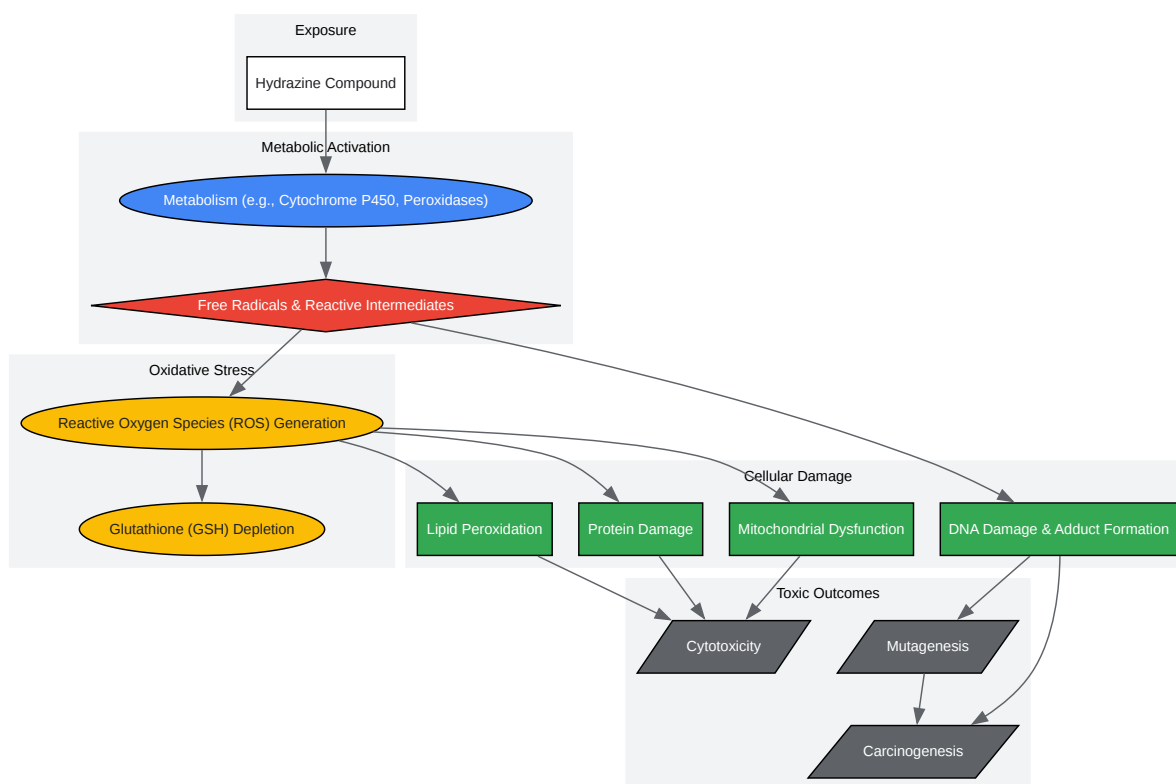


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Caption: Workflow for Comparative Risk Assessment of Hydrazines.

Hydrazine-Induced Cellular Toxicity Pathway

This diagram illustrates the general mechanism of cellular toxicity induced by hydrazine compounds, primarily through the generation of oxidative stress.



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